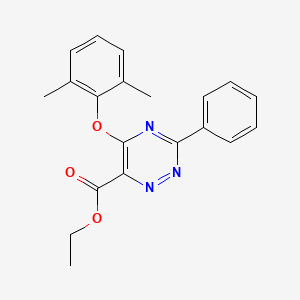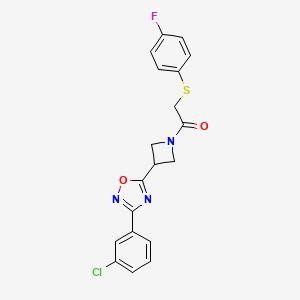
Lithium(1+) ion 5-(difluoromethyl)pyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 5-(difluoromethyl)pyridine-3-sulfinate is a chemical compound with the molecular formula C6H4F2LiNO2S and a molecular weight of 199.1 g/mol. This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset for advanced research and industrial applications .
Preparation Methods
The synthesis of Lithium(1+) ion 5-(difluoromethyl)pyridine-3-sulfinate can be achieved through various methods. One common synthetic route involves the use of 5-bromo-2-methoxypyridine, sulfur dioxide, and butyllithium in tetrahydrofuran (THF) at low temperatures . The reaction mixture is stirred at -78°C, followed by the addition of TIMSO (1-methylpyrrolidine adduct) and further stirring at room temperature. The precipitated solid is then collected by filtration and washed with acetone and diethyl ether to obtain the desired product .
Chemical Reactions Analysis
Lithium(1+) ion 5-(difluoromethyl)pyridine-3-sulfinate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used in Suzuki–Miyaura coupling reactions, where it acts as a nucleophilic coupling partner with aryl halides . The reaction conditions typically involve the use of palladium catalysts and base in an organic solvent. The major products formed from these reactions are arylated pyridine derivatives .
Scientific Research Applications
Lithium(1+) ion 5-(difluoromethyl)pyridine-3-sulfinate has a wide range of scientific research applications. In chemistry, it is used as a reagent for late-stage difluoromethylation processes, which are essential for the synthesis of pharmaceutical compounds . In biology, it is employed in the modification of biomolecules, such as proteins, to study their functions and interactions . In medicine, this compound is used in the development of imaging probes for diagnostic purposes . Additionally, it has industrial applications in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of Lithium(1+) ion 5-(difluoromethyl)pyridine-3-sulfinate involves the formation of X–CF2H bonds, where X can be carbon, oxygen, nitrogen, or sulfur . This compound acts as a source of difluoromethyl groups, which can be transferred to various substrates through electrophilic, nucleophilic, radical, and cross-coupling methods . The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions used.
Comparison with Similar Compounds
Lithium(1+) ion 5-(difluoromethyl)pyridine-3-sulfinate can be compared with other similar compounds, such as lithium (1+) ion 3-(difluoromethyl)pyridine-2-sulfinate . Both compounds share similar reactivity and selectivity, but differ in the position of the difluoromethyl group on the pyridine ring. This difference in structure can lead to variations in their chemical properties and applications. Other similar compounds include various difluoromethylated pyridine derivatives, which are used in similar research and industrial applications .
Properties
IUPAC Name |
lithium;5-(difluoromethyl)pyridine-3-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S.Li/c7-6(8)4-1-5(12(10)11)3-9-2-4;/h1-3,6H,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEQXMXYYOIWFU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C=NC=C1S(=O)[O-])C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2LiNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2816809.png)
![N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2816810.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2816812.png)
![1-(2-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2816817.png)


![N-[2-[(2-Oxoimidazolidin-1-yl)methyl]phenyl]prop-2-ynamide](/img/structure/B2816821.png)

![N-(3,5-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2816824.png)
![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2816826.png)
![3-(3-methoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2816827.png)


